6-chloro-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-23-15-6-4-12(9-16(15)24-2)20-17(21)13-8-10-7-11(19)3-5-14(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLDSBXHPJXJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
This method employs 5-chlorosalicylaldehyde and a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. The reaction proceeds as follows:
$$
\text{5-Chlorosalicylaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}^+} \text{Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate} + \text{H}_2\text{O}
$$
- Catalyst : Piperidine or glacial acetic acid.
- Solvent : Ethanol or toluene under reflux (80–100°C).
- Yield : 70–85% after recrystallization.
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to the free acid using aqueous NaOH or HCl:
$$
\text{Ester} + \text{NaOH} \rightarrow \text{6-Chloro-2-oxo-2H-chromene-3-carboxylic acid} + \text{Ethanol}
$$
- Base : 2M NaOH at 60°C for 4 hours.
- Acid Workup : Adjust to pH 2–3 with HCl to precipitate the acid.
Amidation: Coupling with 3,4-Dimethoxyaniline
The carboxylic acid is activated and coupled with 3,4-dimethoxyaniline using peptide coupling reagents.
Activation with TBTU
- Activating Agent : TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).
- Base : Triethylamine (TEA) in acetonitrile.
Procedure :
- Dissolve 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (1 eq) and TBTU (1.2 eq) in anhydrous acetonitrile.
- Add TEA (2 eq) and stir at 0°C for 15 minutes.
- Introduce 3,4-dimethoxyaniline (1.1 eq) and react at 40°C for 24 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1).
Alternative Activation with DCC/HOBt
For laboratories without TBTU, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) offer a viable alternative:
$$
\text{Acid} + \text{DCC} + \text{HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{3,4-Dimethoxyaniline}} \text{Amide}
$$
Conditions :
- Solvent : Dichloromethane at 0°C → room temperature.
- Reaction Time : 12–18 hours.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Optimization
- HPLC : >95% purity using C18 column (acetonitrile/water, 70:30).
- Recrystallization Solvent : Ethyl acetate/hexane (1:2).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| TBTU Coupling | High efficiency, mild conditions | Cost of TBTU | 60–75 |
| DCC/HOBt | Widely available reagents | Requires cold conditions | 50–65 |
| Direct Condensation | One-pot synthesis | Limited substrate compatibility | 40–55 |
Industrial-Scale Considerations
For bulk production, continuous flow reactors are recommended to enhance reproducibility and safety. Key parameters:
Challenges and Mitigation Strategies
- Byproduct Formation : Minimized via strict stoichiometric control (1.1 eq amine).
- Low Solubility : Use DMF as co-solvent during coupling.
- Chromatography Overhead : Replace with recrystallization for cost-sensitive applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its effects on cellular processes and potential as a biochemical probe.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it could induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- The target compound ’s 3,4-dimethoxyphenyl group balances lipophilicity (from chloro) and solubility (methoxy’s polarity).
- BT317’s phenolic hydroxyl group may lower logP compared to the target compound, increasing metabolic oxidation risks .
Toxicity and Metabolic Considerations
Biological Activity
6-Chloro-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₄ClN₁O₅
- Molecular Weight : 367.76 g/mol
The presence of the 6-chloro and 3,4-dimethoxyphenyl groups contributes to its unique biological profile.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, it interacts with cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and thereby protecting cells from oxidative stress.
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer effects:
- Cell Line Studies : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and prostate cancer cells (PC-3). The IC50 values range from 10 to 30 µM depending on the cell type.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Enzyme inhibition |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through various assays:
- COX Inhibition : It has been reported to inhibit COX-2 with an IC50 value around 25 µM.
- LOX Inhibition : It also shows moderate inhibition against LOX enzymes, which are involved in leukotriene synthesis.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays:
- DPPH Scavenging Activity : The compound exhibited a scavenging effect with an IC50 value of approximately 30 µM, indicating its potential to mitigate oxidative stress.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
-
Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation pathways .
- Anti-inflammatory Research :
- Antioxidant Studies :
Q & A
Q. What are the common synthetic routes for 6-chloro-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves:
- Chromene core formation : Cyclization of substituted salicylaldehydes with active methylene compounds (e.g., malononitrile) under acidic or basic conditions .
- Chlorination : Introduction of the 6-chloro substituent via electrophilic aromatic substitution using chlorinating agents (e.g., Cl2/FeCl3 or N-chlorosuccinimide) .
- Carboxamide coupling : Reaction of the chromene-3-carboxylic acid derivative with 3,4-dimethoxyaniline using coupling agents like EDCI/HOBt or DCC .
Key factors : Solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., pyridine for acid scavenging) significantly impact purity (70–85% yields reported) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., 6-chloro at δ 7.2–7.5 ppm; dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths/angles, hydrogen bonding (e.g., C=O⋯H-N interactions), and π-stacking in the crystal lattice .
- HRMS : Validates molecular formula (C19H15ClNO5) with <1 ppm error .
Q. How is the compound’s biological activity initially screened in academic research?
- In vitro assays : Anticancer activity via MTT assays (IC50 values against HeLa or MCF-7 cells), antimicrobial testing via disk diffusion (zone of inhibition vs. S. aureus), and anti-inflammatory activity (COX-2 inhibition) .
- Structure-activity relationship (SAR) : Comparison with analogs (e.g., 6-methyl or 6-nitro derivatives) identifies the chloro and dimethoxyphenyl groups as critical for potency .
Advanced Research Questions
Q. How can conflicting bioactivity data between studies be resolved?
- Assay variability : Differences in cell lines (e.g., HeLa vs. HT-29), solvent (DMSO concentration), and incubation time (24 vs. 48 hours) may alter IC50 values .
- Structural analogs : Compare with 6-chloro-N-(4-methoxyphenyl) derivatives to isolate the role of 3,4-dimethoxy substitution .
- Meta-analysis : Cross-reference data from independent studies using PubChem BioAssay or ChEMBL databases .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., topoisomerase II) or receptors (e.g., estrogen receptor-α). Key interactions: Chloro group with hydrophobic pockets; carboxamide hydrogen bonding .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting conformational flexibility of the dimethoxyphenyl group .
Q. How are reaction conditions optimized for scalable synthesis?
- DoE (Design of Experiments) : Varies parameters (temperature, solvent, catalyst loading) to maximize yield. For example, DMF increases coupling efficiency but complicates purification .
- Continuous flow reactors : Reduce reaction time (2 hours vs. 12 hours batch) and improve reproducibility for gram-scale synthesis .
Q. What analytical techniques resolve contradictions in crystallographic data?
Q. How does substituent variation impact pharmacokinetic properties?
- LogP calculations : Chloro and dimethoxy groups increase lipophilicity (cLogP ≈ 3.2), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) identify demethylation of the 3,4-dimethoxyphenyl group as a primary metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
